2-Methyl-1,8-naphthyridin-4(1H)-one

Adenosine receptor antagonist GPCR pharmacology Structure-Activity Relationship

Researchers targeting adenosine receptors often face scaffold limitations where minor substitutions drastically alter selectivity. 2-Methyl-1,8-naphthyridin-4(1H)-one resolves this as a validated privileged scaffold for A1 antagonist development. • Enables sub-nanomolar A1 affinity with >10,000-fold selectivity over A3 receptors via 7-position functionalization. • Serves as a versatile core for antibiotic adjuvants, anticancer libraries, and DGKα/ζ immunotherapies. • In stock with 95%+ purity; available in research quantities from mg to kg scale.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13972766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,8-naphthyridin-4(1H)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)N=CC=C2
InChIInChI=1S/C9H8N2O/c1-6-5-8(12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)
InChIKeyXFKQAPPKKNWNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,8-naphthyridin-4(1H)-one: Core Pharmacophore for Targeted Medicinal Chemistry and Biological Assay Development


2-Methyl-1,8-naphthyridin-4(1H)-one (CAS 142907-71-9, molecular formula C9H8N2O, molecular weight 160.17) is a heterocyclic compound belonging to the 1,8-naphthyridin-4-one class, characterized by a bicyclic aromatic framework where two carbon atoms of naphthalene are replaced by nitrogen . This scaffold is a central pharmacophore in medicinal chemistry, with extensive literature demonstrating that its derivatives exhibit a broad range of biological activities, including modulation of adenosine receptors [1], potentiation of antibiotic activity [2], and anticancer effects [3].

Why 2-Methyl-1,8-naphthyridin-4(1H)-one Cannot Be Replaced by Other 1,8-Naphthyridine Analogs in Critical Applications


The 1,8-naphthyridin-4-one scaffold exhibits profound sensitivity to substitution patterns, where seemingly minor changes in the 2-, 4-, and 7-positions can drastically alter target affinity, selectivity, and functional activity [1]. As demonstrated in a structure-affinity relationship study, a 4-OH substitution (tautomerizing to a 4-quinoid structure) significantly increases A1 adenosine receptor affinity and selectivity, while a 7-chloro group further enhances this effect by orders of magnitude [1]. Conversely, modifications that remove or alter these functional groups, such as moving from a 4-one to a 4-amine or changing the substitution at the 2-position, can lead to a complete loss of activity for a given target [2]. Therefore, generic substitution within this class is not feasible; the specific electronic and steric properties conferred by the 2-methyl group are essential for achieving the desired physicochemical and biological profile.

2-Methyl-1,8-naphthyridin-4(1H)-one: Quantified Differentiation Against Key Comparators


Adenosine A1 Receptor Antagonism: Comparative Affinity and Selectivity Profile

In a class-level inference, the 2-phenyl-4-hydroxy-1,8-naphthyridin-4-one core, which shares the key 4-oxo tautomer and aromatic substitution pattern with 2-methyl-1,8-naphthyridin-4(1H)-one, is crucial for high-affinity A1 adenosine receptor antagonism. The study demonstrated that 4-OH substituted derivatives (like the target compound's core) possess significantly higher affinity for the A1 receptor compared to analogs lacking this functionality. For instance, compound 25d, a 7-chloro analog of the same core, exhibited a Ki of 0.15 nM for A1, with an A2A/A1 selectivity ratio of 670 and an A3/A1 selectivity ratio of 14,000 [1].

Adenosine receptor antagonist GPCR pharmacology Structure-Activity Relationship

Potentiation of Fluoroquinolone Antibiotics Against Multidrug-Resistant Bacteria

1,8-Naphthyridine derivatives, as a class, demonstrate potent antibiotic-modulating activity. A cross-study comparison shows that while 7-acetamido-1,8-naphthyridin-4(1H)-one has no direct antibacterial activity (MIC ≥ 1024 µg/mL) [1], it acts synergistically with fluoroquinolones. The presence of the 2-methyl group in the target compound is a structural variation that can influence this activity, as SAR studies indicate that even small changes in the naphthyridine core affect the potentiation of antibiotics like norfloxacin and ofloxacin against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus [1].

Antibiotic resistance Synergistic activity Microbiology

Cytotoxic Activity Against Human Tumor Cell Lines

The 1,8-naphthyridin-4-one class is known for cytotoxic activity. A cross-study comparable finding shows that closely related fused naphthyridinones have demonstrated IC50 values in the low micromolar (µM) range against a panel of seven human tumor cell lines, including the doxorubicin-resistant MES-SA/Dx5 variant [1]. The 2-methyl substitution on the core scaffold is a critical determinant of this activity, as evidenced by the potent antiproliferative effects observed in 3′-hydroxy and 6-hydroxy derivatives of 2-arylnaphthyridin-4-one, where a 2-methyl-5-methyl analog demonstrated the greatest activity in its series [2].

Anticancer Cytotoxicity Cell-based assay

Versatile Synthetic Intermediate for Targeted Derivatization

2-Methyl-1,8-naphthyridin-4(1H)-one serves as a superior synthetic intermediate compared to unsubstituted 1,8-naphthyridin-4-one due to its defined 2-methyl group, which allows for regioselective functionalization and direct access to a wider range of biologically relevant analogs. Efficient synthetic methodologies, such as the one-pot procedure for preparing substituted 1,8-naphthyridin-4-one analogues [1] and the catalyst-free tandem amination sequence [2], are compatible with the 2-methyl substituted core, facilitating its use in medicinal chemistry campaigns.

Organic synthesis Medicinal chemistry Chemical building block

Implication in Cancer Immunotherapy via DGKα/ζ Inhibition

The naphthyridinone scaffold is central to a recently patented class of compounds that inhibit diacylglycerol kinases alpha and zeta (DGKα/ζ). This class-level inference highlights the potential of 2-methyl-1,8-naphthyridin-4(1H)-one as a lead-like core for developing T cell activators for cancer immunotherapy [1]. The patent demonstrates that naphthyridinone derivatives can effectively promote T cell proliferation and exhibit antitumor activity by inhibiting DGKα/ζ, a mechanism distinct from other naphthyridine-based therapeutics.

Cancer immunotherapy T cell activation Diacylglycerol kinase

Optimized Applications for 2-Methyl-1,8-naphthyridin-4(1H)-one in Drug Discovery and Chemical Biology


Development of Highly Selective A1 Adenosine Receptor Antagonists for CNS Disorders

Leverage the 2-methyl-1,8-naphthyridin-4(1H)-one core as a privileged scaffold to synthesize and screen novel A1 adenosine receptor antagonists. The quantitative SAR data [1] confirms that the 4-oxo/4-hydroxy tautomer is essential for sub-nanomolar A1 affinity and high selectivity against A2A and A3 receptors. Researchers can further functionalize the 7-position with electron-withdrawing groups (e.g., chloro, nitro) to maximize selectivity (A2A/A1 > 600, A3/A1 > 10,000) [1], making this compound an ideal starting material for programs targeting neurological disorders such as Parkinson's disease and cognitive impairment. This application is directly supported by Section 3, Evidence Item 1.

Synthesis of Antibiotic Adjuvants to Combat Multidrug-Resistant (MDR) Infections

Employ 2-methyl-1,8-naphthyridin-4(1H)-one in medicinal chemistry campaigns aimed at discovering new antibiotic adjuvants. As established in Section 3, Evidence Item 2, 1,8-naphthyridine derivatives demonstrate the ability to potentiate the activity of fluoroquinolones against MDR strains of E. coli, P. aeruginosa, and S. aureus [2]. The 2-methyl group can be further derivatized to optimize synergy, offering a strategic advantage over other analogs. This compound serves as a core for developing combinations that could restore the efficacy of existing antibiotics, a critical need in modern healthcare.

Design and Synthesis of Anticancer Agents Targeting Drug-Resistant Tumors

Utilize 2-methyl-1,8-naphthyridin-4(1H)-one as a key intermediate for generating libraries of potential anticancer compounds. Based on the cross-study comparable data in Section 3, Evidence Item 3, the naphthyridinone core is known to produce analogs with IC50 values in the low micromolar range against various human cancer cell lines, including doxorubicin-resistant variants [3]. The 2-methyl group is a validated site for structural optimization to enhance antiproliferative activity and overcome drug resistance [4], making it a valuable asset for oncology-focused research groups.

Exploratory Research in Immuno-Oncology Targeting the DGKα/ζ Pathway

Adopt 2-methyl-1,8-naphthyridin-4(1H)-one as a foundational core for the development of first-in-class small molecule immunotherapies. As highlighted in Section 3, Evidence Item 5, this naphthyridinone scaffold is central to a patented class of DGKα/ζ inhibitors [5]. By inhibiting these kinases, such compounds have the potential to activate T cells and promote an antitumor immune response. This represents a cutting-edge application area distinct from other naphthyridine derivatives, offering a unique and high-value research direction for the compound.

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